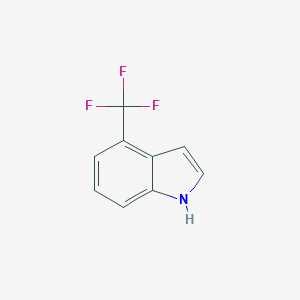

4-(Trifluoromethyl)-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(trifluoromethyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N/c10-9(11,12)7-2-1-3-8-6(7)4-5-13-8/h1-5,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTVBZSLUNRYKID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CNC2=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70600096 | |

| Record name | 4-(Trifluoromethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70600096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128562-95-8 | |

| Record name | 4-(Trifluoromethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70600096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(Trifluoromethyl)-1H-indole CAS number and properties

An In-depth Technical Guide to 4-(Trifluoromethyl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in medicinal chemistry and materials science. The strategic placement of the trifluoromethyl group on the indole scaffold significantly influences its physicochemical and biological properties, making it a valuable precursor for the synthesis of novel therapeutic agents and functional materials.

Compound Identification and Chemical Properties

This compound is an aromatic heterocyclic organic compound. Its identity is established by the Chemical Abstracts Service (CAS) number 128562-95-8.[1][2][3][4][5] The trifluoromethyl group at the 4-position of the indole ring imparts unique electronic properties and metabolic stability to its derivatives.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below. The compound is typically a solid at room temperature, though it has been described as a brown to black liquid as well.[1][4] It is recommended to store it under an inert atmosphere at 2-8°C.[4]

| Property | Value | Reference |

| CAS Number | 128562-95-8 | [1][2][3][4] |

| Molecular Formula | C₉H₆F₃N | [1][4][5] |

| Molecular Weight | 185.15 g/mol | [1][3][4][5] |

| Appearance | Solid; Brown to black Liquid | [1][4][5] |

| Boiling Point | 256.7 ± 35.0 °C (at 760 Torr) | [4][5] |

| Density | 1.367 ± 0.06 g/cm³ (at 20 °C) | [4][5] |

| Flash Point | 109.0 ± 25.9 °C | [4][5] |

| pKa | 15.59 ± 0.30 (Predicted) | [4] |

| IUPAC Name | This compound | [1] |

| InChI Key | YTVBZSLUNRYKID-UHFFFAOYSA-N | [1] |

Synthesis and Experimental Protocols

The synthesis of trifluoromethylated indoles is an area of active research. While specific, detailed protocols for the 4-substituted isomer are proprietary, general methodologies involve the cyclization of appropriately substituted aniline precursors.

General Synthesis Approach

A common strategy for synthesizing substituted indoles involves the construction of the pyrrole ring onto a pre-functionalized benzene ring. For this compound, a plausible route starts from precursors like 2-Methyl-3-nitrobenzotrifluoride.[4] The general workflow involves the reduction of the nitro group followed by cyclization to form the indole scaffold.

A generalized synthetic workflow is depicted below.

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol: Domino Trifluoromethylation/Cyclization

A modern approach for synthesizing related trifluoromethyl-indoles involves a domino trifluoromethylation/cyclization of 2-alkynylanilines using a copper-based trifluoromethylating agent (e.g., fluoroform-derived CuCF₃).[6]

Methodology:

-

Reactant Preparation: A solution of the substituted 2-alkynylaniline is prepared in a suitable aprotic solvent (e.g., DMF or DMSO).

-

Reagent Addition: The trifluoromethylating agent (CuCF₃) and any necessary ligands (e.g., TMEDA) are added to the reaction mixture under an inert atmosphere.[6]

-

Reaction: The mixture is heated to the optimized temperature (e.g., 60-100 °C) and stirred for several hours until the starting material is consumed, as monitored by TLC or GC-MS.

-

Workup: The reaction is quenched with an aqueous solution (e.g., ammonium chloride). The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 2-(trifluoromethyl)indole.[6] This method can be adapted for other isomers with appropriate starting materials.

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the structure and purity of this compound.

| Spectroscopy Type | Expected Characteristics | Reference |

| ¹H NMR | Signals in the aromatic region (approx. 6.5-8.0 ppm) corresponding to the protons on the bicyclic ring system. A broad singlet corresponding to the N-H proton (can be solvent-dependent). A spectrum in CD₃OD is available for reference. | [7] |

| ¹³C NMR | Resonances for the nine carbon atoms. The carbon of the CF₃ group will appear as a quartet due to C-F coupling. | [8] |

| ¹⁹F NMR | A sharp singlet for the three equivalent fluorine atoms of the CF₃ group. | [8][9] |

| IR Spectroscopy | Characteristic peaks include N-H stretching (~3400 cm⁻¹), aromatic C-H stretching (~3100-3000 cm⁻¹), aromatic C=C stretching (~1600-1450 cm⁻¹), and strong C-F stretching bands (~1350-1100 cm⁻¹). | [10] |

| Mass Spectrometry | The electron ionization (EI) mass spectrum would show a prominent molecular ion peak (M⁺) at m/z corresponding to the molecular weight of 185.15. | [11][12] |

Applications in Drug Discovery and Materials Science

The indole scaffold is a privileged structure in medicinal chemistry, present in numerous natural products and synthetic drugs.[13][14] The introduction of a trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[15][16]

This compound serves primarily as a versatile building block for the synthesis of more complex, biologically active molecules.[1] Its derivatives are investigated for a wide range of therapeutic applications, including as CFTR potentiators and kinase inhibitors.[16][17]

Caption: Role of this compound in the drug discovery pipeline.

Safety and Handling

This compound is classified as harmful and an irritant. Standard laboratory safety precautions should be strictly followed when handling this compound.

| Safety Information | Details | Reference |

| GHS Pictogram | GHS07 (Exclamation Mark) | [1][5] |

| Signal Word | Warning | [1][4][5] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1][4][5] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][4] |

Always consult the latest Safety Data Sheet (SDS) from the supplier before use for complete and up-to-date information on handling, storage, and disposal.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 128562-95-8|this compound|BLD Pharm [bldpharm.com]

- 3. This compound - CAS:128562-95-8 - Sunway Pharm Ltd [3wpharm.com]

- 4. This compound | 128562-95-8 [chemicalbook.com]

- 5. americanelements.com [americanelements.com]

- 6. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]

- 7. This compound(128562-95-8) 1H NMR spectrum [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. Indole - Wikipedia [en.wikipedia.org]

- 14. Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment | MDPI [mdpi.com]

- 15. electronicsandbooks.com [electronicsandbooks.com]

- 16. Tuning the Biological Activity of PI3Kδ Inhibitor by the Introduction of a Fluorine Atom Using the Computational Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physicochemical Properties of 4-(Trifluoromethyl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds. The strategic incorporation of a trifluoromethyl (CF₃) group can significantly modulate the physicochemical and pharmacological properties of these molecules. The potent electron-withdrawing nature of the CF₃ group can enhance metabolic stability, improve membrane permeability, and alter receptor binding affinity. This technical guide provides a comprehensive overview of the physicochemical properties of 4-(Trifluoromethyl)-1H-indole, a key building block in the synthesis of novel therapeutic agents. This document consolidates available experimental and predicted data, details relevant experimental protocols, and explores the potential biological significance of this compound class.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some experimental data is available, many parameters are based on computational predictions and should be verified experimentally.

Table 1: Physicochemical Data for this compound

| Property | Value | Data Type | Source(s) |

| Molecular Formula | C₉H₆F₃N | N/A | [1][2] |

| Molecular Weight | 185.15 g/mol | N/A | [1][2] |

| Physical State | Solid / Brown to black Liquid | Experimental | [2][3] |

| Melting Point | Not available | N/A | |

| Boiling Point | 256.7 ± 35.0 °C (at 760 Torr) | Predicted | [2][3] |

| Density | 1.367 ± 0.06 g/cm³ (at 20 °C) | Predicted | [2][3] |

| pKa | 15.59 ± 0.30 | Predicted | [3] |

| logP | Not available | N/A | |

| Water Solubility | Not available | N/A |

Experimental Protocols

Detailed methodologies for the synthesis and determination of key physicochemical properties are outlined below. These protocols are generalized and may require optimization for this compound.

Synthesis of this compound

A common route for the synthesis of this compound involves the reduction and cyclization of a nitro-precursor.[1]

Reaction Scheme:

Starting Material: Dimethyl-[2-(2-nitro-6-trifluoromethyl-phenyl)-vinyl]-amine Reagents: Iron powder, Acetic acid Product: this compound

Procedure:

-

Dissolve Dimethyl-[2-(2-nitro-6-trifluoromethyl-phenyl)-vinyl]-amine (1 equivalent) in acetic acid.

-

Add iron powder (approximately 3.2 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for an extended period (e.g., overnight) under an inert nitrogen atmosphere.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with 2.0 M hydrochloric acid.

-

Extract the aqueous phase with ethyl acetate.

-

Neutralize the organic layer with a saturated solution of potassium carbonate and perform a second extraction.

-

Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine (sodium chloride solution).

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield this compound.[1]

Melting Point Determination

The melting point of a solid organic compound is a key indicator of its purity.[4][5]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

Procedure:

-

Finely powder a small amount of the crystalline sample.

-

Pack the powdered sample into a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[4]

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 10-15°C below the expected melting point.

-

Then, decrease the heating rate to approximately 1-2°C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has completely melted (the end of the melting range).[5]

-

A sharp melting range (typically 0.5-1.0°C) is indicative of a pure compound.

pKa Determination by NMR Spectroscopy

The acid dissociation constant (pKa) can be determined by monitoring the pH-dependent chemical shifts in NMR spectra.[6][7]

Materials:

-

NMR spectrometer

-

Deuterated solvent (e.g., D₂O or a mixture of an organic solvent and D₂O)

-

pH meter

-

Solutions of a strong acid (e.g., DCl) and a strong base (e.g., NaOD) of known concentrations

Procedure:

-

Prepare a solution of the compound in the chosen deuterated solvent.

-

Adjust the pH of the solution to a starting value (e.g., highly acidic).

-

Acquire a ¹H NMR spectrum of the sample.

-

Incrementally add the base solution to systematically increase the pH, recording the pH after each addition.

-

Acquire a ¹H NMR spectrum at each pH point.

-

Select a proton signal that shows a significant chemical shift change as a function of pH.

-

Plot the chemical shift (δ) of the selected proton against the measured pH.

-

Fit the resulting data to the Henderson-Hasselbalch equation or identify the inflection point of the sigmoidal curve. The pH at the inflection point corresponds to the pKa of the compound.[6]

logP Determination by Reversed-Phase HPLC

The partition coefficient (logP) is a measure of a compound's lipophilicity and can be estimated using reversed-phase high-performance liquid chromatography (RP-HPLC).[8][9]

Instrumentation and Materials:

-

HPLC system with a UV detector

-

Reversed-phase column (e.g., C18)

-

Mobile phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile)

-

A set of reference compounds with known logP values

Procedure:

-

Prepare a calibration curve by injecting the reference compounds and recording their retention times (t_R).

-

Calculate the capacity factor (k') for each reference compound using the formula: k' = (t_R - t₀) / t₀, where t₀ is the void time of the column.

-

Plot the log(k') values of the reference compounds against their known logP values. This should yield a linear relationship.

-

Inject the test compound (this compound) under the same chromatographic conditions and determine its retention time.

-

Calculate the log(k') for the test compound.

-

Interpolate the logP of the test compound from the calibration curve.[8]

Water Solubility Determination by the Shake-Flask Method

The shake-flask method is the gold standard for determining the aqueous solubility of a compound.[10] This method is described in OECD Guideline 105.[11][12][13][14]

Materials:

-

Flasks with stoppers

-

Shaking incubator or magnetic stirrer

-

Analytical balance

-

Centrifuge

-

Analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Add an excess amount of the solid compound to a flask containing a known volume of water (or a relevant aqueous buffer).

-

Seal the flask and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.[10]

-

After equilibration, allow the undissolved solid to settle.

-

Carefully remove an aliquot of the supernatant and centrifuge it to remove any remaining solid particles.

-

Dilute the clear supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

-

The measured concentration represents the aqueous solubility of the compound at that temperature.

Biological Significance and Applications

The indole nucleus is a prevalent motif in a vast array of biologically active natural products and synthetic drugs. The introduction of a trifluoromethyl group can significantly enhance the pharmacological profile of these molecules.

Derivatives of this compound have been investigated for their potential as plant growth regulators. For instance, 4-trifluoromethylindole-3-acetic acid has demonstrated strong root formation-promoting activity.[15][16] In the broader context of medicinal chemistry, trifluoromethylated indoles are explored as scaffolds for a variety of therapeutic targets. The CF₃ group can improve metabolic stability by blocking sites susceptible to oxidative metabolism and can enhance binding affinity to target proteins through favorable interactions.[17]

While specific signaling pathway involvement for this compound is not extensively documented, indole derivatives, in general, are known to interact with a wide range of biological targets, including receptors, enzymes, and ion channels. A common mechanism of action for many bioactive small molecules involves the modulation of intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and survival.

Conclusion

This compound is a valuable building block for the development of novel chemical entities with potential applications in medicinal chemistry and materials science. This technical guide has summarized the available physicochemical data, provided detailed experimental protocols for its synthesis and characterization, and touched upon the biological relevance of trifluoromethylated indoles. While a comprehensive experimental characterization of this specific molecule is still emerging, the information presented herein provides a solid foundation for researchers and drug development professionals to guide their future investigations and applications of this promising compound. Further experimental validation of the predicted properties is highly encouraged to fully elucidate the potential of this compound.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. americanelements.com [americanelements.com]

- 3. This compound | 128562-95-8 [chemicalbook.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. byjus.com [byjus.com]

- 6. pKa determination by ¹H NMR spectroscopy - an old methodology revisited. [folia.unifr.ch]

- 7. researchgate.net [researchgate.net]

- 8. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 9. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. oecd.org [oecd.org]

- 12. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 13. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 14. laboratuar.com [laboratuar.com]

- 15. Synthesis and Biological Activities of 4-Trifluoromethylindole-3-acetic Acid: A New Fluorinated Indole Auxin [jstage.jst.go.jp]

- 16. Synthesis and biological activities of 4-trifluoromethylindole-3-acetic acid: a new fluorinated indole auxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. nbinno.com [nbinno.com]

An In-depth Technical Guide to 4-(Trifluoromethyl)-1H-indole: Structure, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Trifluoromethyl)-1H-indole, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethyl group onto the indole scaffold can profoundly influence the molecule's physicochemical properties, metabolic stability, and biological activity. This document details the molecular characteristics, outlines a representative synthetic protocol, and explores the potential biological implications of this compound, offering valuable insights for researchers in the field.

Core Molecular and Physical Data

The fundamental properties of this compound are summarized in the table below, providing a quantitative snapshot of its key molecular identifiers and characteristics.

| Property | Value |

| Molecular Formula | C₉H₆F₃N |

| Molecular Weight | 185.15 g/mol |

| Canonical SMILES | C1=CC(=C2C=CNC2=C1)C(F)(F)F |

| Physical State | Solid |

| CAS Number | 128562-95-8 |

Synthetic Protocol: Fischer Indole Synthesis

The Fischer indole synthesis remains a robust and widely utilized method for the preparation of indole derivatives.[1][2] The following protocol describes a representative approach for the synthesis of this compound from commercially available precursors. This method involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a substituted phenylhydrazine and an aldehyde or ketone.[1][3]

Materials and Reagents:

-

3-(Trifluoromethyl)phenylhydrazine hydrochloride

-

Acetaldehyde (or a suitable equivalent such as 1,1-diethoxyethane)

-

Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., zinc chloride, p-toluenesulfonic acid)

-

Ethanol

-

Toluene

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexanes

-

Silica gel for column chromatography

Experimental Procedure:

-

Formation of the Phenylhydrazone:

-

In a round-bottom flask, dissolve 3-(Trifluoromethyl)phenylhydrazine hydrochloride in ethanol.

-

Add a stoichiometric equivalent of acetaldehyde.

-

Stir the mixture at room temperature for 1-2 hours to form the corresponding phenylhydrazone. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent can be removed under reduced pressure. The crude hydrazone may be used directly in the next step or purified if necessary.

-

-

Acid-Catalyzed Cyclization (Indolization):

-

To the crude phenylhydrazone, add polyphosphoric acid (or an alternative acid catalyst) in a suitable solvent such as toluene.

-

Heat the reaction mixture to 80-100 °C. The reaction is typically complete within 2-4 hours, as monitored by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

-

Work-up and Purification:

-

Carefully quench the reaction by pouring the mixture over ice and neutralizing with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

-

Characterization:

-

The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

-

Biological and Pharmacological Context

The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs.[4] The introduction of a trifluoromethyl group, as in this compound, is a well-established strategy to enhance the pharmacological profile of bioactive molecules.[5] The high electronegativity and lipophilicity of the CF₃ group can lead to improved metabolic stability, increased membrane permeability, and stronger binding interactions with biological targets.[5]

While specific signaling pathways directly modulated by this compound are not yet extensively elucidated in publicly available literature, research on related trifluoromethylated indoles has demonstrated significant biological activities. For instance, novel trifluoromethyl indole derivatives have been designed and evaluated as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1.[6] Furthermore, indole and its derivatives are known to act as signaling molecules at the host-microbiota interface, influencing bacterial virulence and biofilm formation.[7] The trifluoromethyl substituent on the indole ring is expected to modulate these interactions, offering a potential avenue for the development of novel antimicrobial agents. The strategic placement of the trifluoromethyl group can also significantly impact the antimalarial activity of quinoline-based compounds, a class of drugs that often incorporates heterocyclic moieties.[8][9]

Visualized Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of this compound as described in the experimental protocol.

Caption: General workflow for the synthesis and purification of this compound.

References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. jk-sci.com [jk-sci.com]

- 4. researchgate.net [researchgate.net]

- 5. Role of Trifluoromethyl Substitution in Design of Antimalarial Quinolones: a Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fischer Indole Synthesis [organic-chemistry.org]

- 7. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. malariaworld.org [malariaworld.org]

The Trifluoromethylated Indole Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds. The strategic incorporation of a trifluoromethyl (CF3) group onto this privileged scaffold has emerged as a powerful strategy in drug design, significantly enhancing metabolic stability, lipophilicity, and binding affinity of the parent molecule. This guide provides a comprehensive technical overview of the biological activities of trifluoromethylated indoles, with a focus on their applications as selective enzyme inhibitors and anticancer agents.

Introduction to Trifluoromethylated Indoles

The trifluoromethyl group is often employed as a bioisostere for a methyl group, but its strong electron-withdrawing nature and steric bulk confer unique physicochemical properties. In indole-based drug candidates, trifluoromethylation can lead to improved pharmacokinetic profiles and enhanced target potency. This has led to the exploration of trifluoromethylated indoles across a range of therapeutic areas, including inflammation, oncology, and infectious diseases.

Key Biological Targets and Mechanisms of Action

Trifluoromethylated indoles have demonstrated significant activity against several key biological targets, primarily enzymes and structural proteins involved in disease pathogenesis.

Cyclooxygenase-2 (COX-2) Inhibition

Selective inhibition of COX-2 is a key strategy for the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs. The trifluoromethylated analogue of indomethacin, CF3-indomethacin, is a potent and selective COX-2 inhibitor.[1] The CF3 group plays a crucial role in conferring selectivity by inserting into a hydrophobic pocket of the COX-2 active site.[1]

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a prime target for anticancer drugs.[2] Several classes of trifluoromethylated indoles have been identified as potent inhibitors of tubulin polymerization, acting as microtubule destabilizing agents.[3][4] These compounds bind to the colchicine-binding site on β-tubulin, preventing the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.[5][6]

Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. The PI3K/Akt/mTOR pathway is a central signaling cascade that controls cell growth, proliferation, and survival, and is frequently hyperactivated in tumors.[7][8][9] Trifluoromethylated indoles have been developed as potent inhibitors of kinases within this pathway, demonstrating potential as targeted cancer therapeutics.[10]

Quantitative Biological Data

The following tables summarize the in vitro biological activities of representative trifluoromethylated indoles against their respective targets.

Table 1: COX-2 Inhibitory Activity of Trifluoromethylated Indoles

| Compound | Target | IC50 | Cell-Based Assay IC50 | Reference |

| CF3-Indomethacin | mCOX-2 | 267 nM | 0.15 µM (1483 HNSCC cells) | [1][11] |

| hCOX-2 | 388 nM | [11] | ||

| oCOX-1 | > 100 µM | [1][11] | ||

| CF3-Fluorocoxib A | COX-2 | 0.56 µM | 0.59 µM (1483 HNSCC cells) | [12] |

| COX-1 | > 25 µM | [12] |

Table 2: Anticancer Activity of Trifluoromethylated Indole-Based Tubulin Inhibitors

| Compound Class | Cancer Cell Line | IC50 / EC50 | Tubulin Polymerization IC50 | Reference |

| Indole-2-carbohydrazide | MCF-7 | 0.42 µM | 1.7 µM | [6] |

| Indole-2-carbohydrazide | MCF-7 | 0.17 µM | 1.4 µM | [6] |

| 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole | - | EC50: 0.57 µM (CFTR potentiator) | - | [13] |

| Quinoline-indole derivative | Various | 2 - 11 nM | 2.09 µM | [14] |

Table 3: Kinase Inhibitory Activity of Trifluoromethylated Indoles

| Compound | Target Kinase(s) | IC50 | Cell-Based Assay GI50 | Reference |

| Indole Derivative 5a | - | - | 3.98 - 29.93 µM (GBM cells) | [15] |

| Indole Derivative 9 | - | - | 1.9 µM (U251 GBM cells) | [15] |

| Azaindole Derivatives | Various Kinases (AAK1, ALK, AXL, etc.) | Varies | Varies | [10] |

Experimental Protocols

Synthesis of a Trifluoromethylated Indole: CF3-Indomethacin

A reliable synthesis of CF3-indomethacin involves the Fisher indole cyclization of 5,5,5-trifluorolevulinic acid lactone with 1-(4-methoxyphenyl)-1-(4-chlorobenzoyl)hydrazine hydrochloride under acidic conditions.[12][16] While the traditional route using CF3-levulinic acid can be unreliable, the use of the lactone provides a more reproducible method, with yields around 20%.[11][16]

General Procedure:

-

Combine 5,5,5-trifluorolevulinic acid lactone and 1-(4-methoxyphenyl)-1-(4-chlorobenzoyl)hydrazine hydrochloride.

-

Perform the reaction under acidic conditions.

-

The crude product can be purified by chromatography to yield CF3-indomethacin.

In Vitro COX-2 Inhibition Assay

The inhibitory activity of trifluoromethylated indoles against COX-2 can be determined using a variety of in vitro assays. A common method involves measuring the oxygenation of arachidonic acid (AA) by purified recombinant COX-2.

-

Purified and hematin-reconstituted human or mouse COX-2 is equilibrated at 37 °C.

-

The test compound (e.g., CF3-indomethacin) and [1-¹⁴C]-arachidonic acid are added simultaneously.

-

The reaction is incubated for a short period (e.g., 30 seconds).

-

The reaction is quenched, and the products are extracted and separated by thin-layer chromatography.

-

The amount of oxygenated product is quantified to determine the percent inhibition and subsequently the IC50 value.

For time-dependent inhibition studies, the enzyme is pre-incubated with the inhibitor for various time points before the addition of the substrate.[12]

In Vitro Tubulin Polymerization Assay

The effect of trifluoromethylated indoles on tubulin polymerization can be assessed using a turbidity-based or fluorescence-based in vitro assay.

Fluorescence-Based Assay Protocol: [17][18]

-

Reconstitute lyophilized porcine brain tubulin with ice-cold general tubulin buffer containing GTP.

-

Prepare a reaction mix containing tubulin, GTP, glycerol (as a polymerization enhancer), and a fluorescent reporter that binds to polymerized microtubules.

-

Add the test compound or control (e.g., nocodazole as an inhibitor, paclitaxel as a stabilizer) to a 96-well plate pre-warmed to 37°C.

-

Initiate polymerization by adding the ice-cold tubulin reaction mix to the wells.

-

Immediately measure the fluorescence intensity over time in a microplate reader.

-

Plot the fluorescence intensity versus time to generate polymerization curves and determine the IC50 value.

Kinase Inhibition Assay (PI3K/Akt/mTOR Pathway)

The inhibitory activity of trifluoromethylated indoles against kinases in the PI3K/Akt/mTOR pathway can be evaluated using various biochemical and cell-based assays.

General Biochemical Assay Principle: These assays typically measure the phosphorylation of a substrate by a purified kinase in the presence of varying concentrations of the inhibitor. The detection method can be radiometric (using ³²P-ATP), fluorescence-based, or luminescence-based.

General Cell-Based Assay Principle:

-

Culture a relevant cancer cell line known to have an activated PI3K/Akt/mTOR pathway.

-

Treat the cells with the test compound at various concentrations.

-

Lyse the cells and perform Western blotting to detect the phosphorylation status of key downstream targets of the pathway, such as Akt, S6K, and 4E-BP1. A decrease in phosphorylation indicates inhibition of the pathway.

Visualizations of Pathways and Workflows

Drug Discovery Workflow for Small Molecule Inhibitors

The following diagram illustrates a general workflow for the discovery and development of small molecule enzyme inhibitors, from initial screening to lead optimization.

Caption: A generalized workflow for small molecule drug discovery.

PI3K/Akt/mTOR Signaling Pathway

This diagram depicts the PI3K/Akt/mTOR signaling cascade and indicates the points of inhibition by small molecule inhibitors.

Caption: The PI3K/Akt/mTOR signaling pathway and its inhibition.

Mechanism of Tubulin Polymerization Inhibition

This diagram illustrates how trifluoromethylated indoles can inhibit microtubule dynamics.

Caption: Mechanism of microtubule destabilization.

Conclusion

The incorporation of the trifluoromethyl group into the indole scaffold has proven to be a highly successful strategy in the development of potent and selective modulators of key biological targets. Trifluoromethylated indoles have demonstrated significant promise as anti-inflammatory and anticancer agents, with several compounds exhibiting low nanomolar to micromolar inhibitory activities. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide offer a solid foundation for researchers in the field to further explore the therapeutic potential of this versatile chemical class. Future work will likely focus on optimizing the pharmacokinetic properties of these compounds and evaluating their efficacy and safety in more advanced preclinical and clinical settings.

References

- 1. The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indole based Tubulin Polymerization Inhibitors: An Update on Recent Developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents, an update (2013-2015) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Trifluoromethyl Fluorocoxib A Detects Cyclooxygenase-2 Expression in Inflammatory Tissues and Human Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. benchchem.com [benchchem.com]

- 18. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of 4-(Trifluoromethyl)-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(Trifluoromethyl)-1H-indole, a fluorinated indole derivative of significant interest in medicinal chemistry and materials science. The document presents tabulated nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.25 | br s | - | N-H |

| 7.69 | d | 7.9 | H-7 |

| 7.42 | d | 7.5 | H-5 |

| 7.30 | t | 7.8 | H-6 |

| 7.23 | t | 2.8 | H-2 |

| 6.81 | dd | 3.2, 0.8 | H-3 |

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 135.9 | C-7a |

| 128.5 (q, J = 31.3 Hz) | C-4 |

| 125.2 (q, J = 272.5 Hz) | CF₃ |

| 124.9 | C-2 |

| 122.9 | C-7 |

| 121.3 (q, J = 5.0 Hz) | C-5 |

| 119.8 | C-6 |

| 111.8 | C-3a |

| 104.2 | C-3 |

Table 3: IR Spectroscopic Data (ATR)

| Wavenumber (cm⁻¹) | Description |

| 3410 | N-H stretch |

| 1595 | C=C aromatic stretch |

| 1460 | C-H bend |

| 1320 | C-N stretch |

| 1120, 1050 | C-F stretch (CF₃) |

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 185 | 100 | [M]⁺ |

| 166 | 20 | [M-F]⁺ |

| 138 | 15 | [M-HCN-F]⁺ |

| 116 | 30 | [M-CF₃]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (approximately 5-10 mg) was dissolved in deuterated chloroform (CDCl₃, 0.7 mL) in a standard 5 mm NMR tube.[1]

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer.[1]

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: -2 to 10 ppm.

-

Number of Scans: 16.

-

Relaxation Delay: 1.0 s.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: 0 to 160 ppm.

-

Number of Scans: 1024.

-

Relaxation Delay: 2.0 s.

-

Temperature: 298 K.

Data Processing: The free induction decays (FIDs) were Fourier transformed, and the resulting spectra were phase-corrected and baseline-corrected. Chemical shifts were referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of solid this compound was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16.

-

Mode: Transmittance.

Data Processing: A background spectrum of the clean ATR crystal was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe.

Instrumentation: A mass spectrometer operating in electron ionization (EI) mode was used.

Acquisition Parameters:

-

Ionization Energy: 70 eV.

-

Source Temperature: 200 °C.

-

Mass Range: 50-500 m/z.

Data Processing: The resulting mass spectrum was analyzed to identify the molecular ion peak and major fragment ions.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic analyses described.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Logical relationship between molecular structure and spectroscopic data for characterization.

References

The Strategic Role of the Trifluoromethyl Group in Modifying Indole Bioactivity

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Abstract

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic introduction of a trifluoromethyl (CF3) group onto the indole ring has emerged as a powerful tool for modulating the bioactivity of these compounds. This guide provides a comprehensive overview of the multifaceted roles of the CF3 group in enhancing the pharmacological properties of indole derivatives. We will delve into the effects of trifluoromethylation on lipophilicity, metabolic stability, and target binding affinity, supported by quantitative data, detailed experimental protocols, and illustrative diagrams of relevant signaling pathways and workflows.

Introduction: The Power of Fluorine in Drug Design

The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry. Among the various fluorinated motifs, the trifluoromethyl (CF3) group stands out for its unique and potent effects on molecular properties. When appended to a privileged scaffold like indole, the CF3 group can dramatically alter a molecule's pharmacokinetic and pharmacodynamic profile, often leading to enhanced therapeutic potential.

The indole nucleus, a bicyclic aromatic heterocycle, is a common feature in a vast array of bioactive compounds, including neurotransmitters (e.g., serotonin), anti-inflammatory agents (e.g., indomethacin), and anti-cancer drugs. The ability to fine-tune the properties of these indole-based molecules through chemical modification is crucial for drug discovery and development.

This guide will explore the specific advantages conferred by the trifluoromethyl group in the context of indole bioactivity.

Physicochemical Impact of the Trifluoromethyl Group

The introduction of a CF3 group imparts a profound change in the physicochemical properties of the parent indole molecule. These changes are primarily driven by the high electronegativity of fluorine and the unique electronic nature of the C-F bond.

Lipophilicity and Membrane Permeability

The CF3 group is highly lipophilic, a property quantified by the Hansch parameter (π). The π value for a CF3 group is approximately 0.88, indicating a significant increase in a molecule's lipophilicity upon its introduction. This enhanced lipophilicity can improve a drug's ability to cross biological membranes, such as the blood-brain barrier, which is often a critical factor for central nervous system (CNS) active agents.

Table 1: Comparison of Lipophilicity (logP) for Indole and Trifluoromethyl-Indole Derivatives

| Compound | Position of CF3 | logP |

| Indole | - | 2.14 |

| 2-Trifluoromethylindole | 2 | 3.16 |

| 3-Trifluoromethylindole | 3 | 3.21 |

| 4-Trifluoromethylindole | 4 | 3.02 |

| 5-Trifluoromethylindole | 5 | 3.01 |

| 6-Trifluoromethylindole | 6 | 3.01 |

| 7-Trifluoromethylindole | 7 | 3.03 |

Note: logP values are calculated estimates and can vary based on the prediction software and experimental conditions.

Metabolic Stability

A major challenge in drug development is overcoming rapid metabolic degradation. The CF3 group can significantly enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. The strong C-F bond is resistant to cleavage, and the bulky nature of the CF3 group can sterically hinder enzymatic attack on adjacent positions.

For instance, the introduction of a CF3 group at the 5-position of the indole ring can prevent para-hydroxylation, a common metabolic pathway for indole derivatives.

Acidity and Basicity (pKa)

The strongly electron-withdrawing nature of the CF3 group can influence the acidity or basicity of nearby functional groups. For example, it can decrease the pKa of the indole nitrogen, making it more acidic. This modulation of pKa can impact a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding.

Impact on Biological Activity

The physicochemical modifications induced by the CF3 group translate into significant changes in the biological activity of indole derivatives.

Enhanced Binding Affinity and Selectivity

The CF3 group can participate in various non-covalent interactions with protein targets, including hydrogen bonds (acting as a weak hydrogen bond acceptor), dipole-dipole interactions, and multipolar C-F···C=O interactions. These interactions can lead to a significant increase in binding affinity and, in some cases, improved selectivity for the desired target over off-targets.

Table 2: Effect of Trifluoromethylation on Receptor Binding Affinity

| Compound | Target Receptor | IC50 (nM) | Fold Improvement |

| Indole-based Ligand A | 5-HT2A | 58.3 | - |

| 5-CF3-Indole-based Ligand A | 5-HT2A | 2.1 | 27.8 |

| Indole-based Ligand B | Cannabinoid CB1 | 120.7 | - |

| 2-CF3-Indole-based Ligand B | Cannabinoid CB1 | 8.5 | 14.2 |

Case Study: Trifluoromethylated Indoles as Anti-inflammatory Agents

Several studies have demonstrated the enhanced anti-inflammatory activity of trifluoromethylated indole derivatives. For example, CF3-containing analogues of indomethacin have shown improved cyclooxygenase (COX) inhibition.

Signaling Pathway: COX Inhibition by Trifluoromethylated Indole Analogs

The Rise of a Privileged Scaffold: A Technical Guide to 4-(Trifluoromethyl)-1H-indole Derivatives in Drug Discovery

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone of medicinal chemistry, forming the backbone of numerous natural products and pharmaceuticals. Strategic functionalization of this "privileged scaffold" has yielded potent therapeutic agents across a spectrum of diseases. Among these modifications, the introduction of a trifluoromethyl (CF₃) group has proven to be a particularly powerful strategy. This technical guide delves into the discovery and significance of 4-(Trifluoromethyl)-1H-indole derivatives and their analogues, with a focus on their role as potent enzyme inhibitors in oncology. We will explore their mechanism of action, present key structure-activity relationship (SAR) data, provide detailed experimental protocols, and visualize the complex biological pathways they modulate.

The Significance of the Trifluoromethyl Group

The trifluoromethyl group is often considered a "superstar" substituent in drug design for its ability to dramatically and favorably alter a molecule's physicochemical and pharmacological properties. Its strong electron-withdrawing nature and high lipophilicity can profoundly impact a drug candidate's profile:

-

Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation, particularly oxidative metabolism at adjacent positions. This can increase the compound's half-life and bioavailability.

-

Increased Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and reach its intracellular target.

-

Modulated Acidity/Basicity: The powerful inductive effect of the CF₃ group can alter the pKa of nearby functional groups, influencing ionization state and receptor-binding interactions.

-

Improved Binding Affinity: The unique steric and electronic profile of the CF₃ group can lead to stronger and more specific interactions with biological targets, enhancing potency.

These attributes make trifluoromethylated indoles highly sought-after building blocks in modern drug discovery programs, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles for new therapeutic entities.

Case Study: Inhibition of p97 ATPase in Cancer Therapy

A compelling example of the therapeutic potential of trifluoromethyl-indoles lies in the development of inhibitors for Valosin-Containing Protein (VCP), also known as p97, a type II AAA (ATPase Associated with diverse cellular Activities). p97 is a critical chaperone protein that plays a central role in protein homeostasis by regulating the ubiquitin-proteasome system (UPS) and autophagy. In cancer cells, which experience high proteotoxic stress due to rapid proliferation and protein synthesis, p97 function is essential for survival. Its inhibition leads to an accumulation of misfolded proteins, triggering the unfolded protein response (UPR) and ultimately leading to cancer cell death (apoptosis). This makes p97 a promising target for cancer therapeutics.

Researchers have identified a series of 2-aroyl-5-substituted-indoles as potent inhibitors of p97's ATPase activity. Structure-activity relationship (SAR) studies revealed that the nature of the substituent at the C-5 position of the indole ring is critical for inhibitory activity.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the in vitro inhibitory activity of a focused series of C-5 substituted indole analogues against p97, as measured by the ADP-Glo™ assay. The data highlights the significant impact of the C-5 substituent on potency.

| Compound ID | Indole C-5 Substituent | IC₅₀ (μM) against p97 |

| 1 | -H | 11 ± 3 |

| 2 | -SF₅ | 22 ± 1 |

| 3 | -CF₃O | 3.8 ± 0.8 |

| 4 | -CH₃O | 0.71 ± 0.22 |

| 5 | -CH₃ | 0.24 ± 0.11 |

| 6 | -CF₃ | 2.9 ± 0.6 |

| 7 | -NO₂ | 0.05 ± 0.04 |

Data sourced from a study on bioisosteric inhibitors of p97.

Notably, while the nitro-analogue (7 ) was the most potent, the trifluoromethyl-analogue (6 ) demonstrated significant, sub-micromolar activity. The wide range of potencies (over 400-fold) across this series underscores the sensitivity of the p97 binding pocket to both the electronic and steric properties of the C-5 substituent.

Signaling Pathway Modulation

The primary mechanism by which these indole derivatives exert their anticancer effect is through the disruption of the p97-mediated ubiquitin-proteasome system. p97 functions as a molecular chaperone, utilizing the energy from ATP hydrolysis to extract ubiquitinated proteins from cellular complexes or membranes, thereby facilitating their degradation by the proteasome. Inhibition of p97's ATPase activity stalls this entire process.

Caption: The role of p97 in the Ubiquitin-Proteasome System and its inhibition.

Broader Significance: Indole Derivatives as PDE4 Inhibitors

The utility of the trifluoromethyl-indole scaffold is not limited to p97 inhibition. Derivatives have also been investigated as potent inhibitors of Phosphodiesterase 4 (PDE4), an enzyme that degrades the second messenger cyclic AMP (cAMP). PDE4 inhibitors have anti-inflammatory effects and are used to treat conditions like COPD and psoriasis. Several indole-based compounds have shown low nanomolar IC₅₀ values for PDE4 inhibition, demonstrating the versatility of this chemical class.

| Compound Class | Target | Representative IC₅₀ | Therapeutic Area |

| Indole N-oxides | PDE4 | Low nanomolar | Anti-inflammatory |

| Hydroxylated Indoles | PDE4 | 9.7 nM | Anti-inflammatory |

This further cements the status of trifluoromethyl-indoles as a "privileged scaffold" capable of being adapted to target diverse enzyme families.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative 2-aroyl-5-(trifluoromethyl)-1H-indole and for the biological assay used to determine p97 inhibition.

Protocol 1: Representative Synthesis of (5-(Trifluoromethyl)-1H-indol-2-yl)(phenyl)methanone

This protocol describes a representative synthesis via a Friedel-Crafts acylation reaction.

Workflow Diagram:

Caption: Workflow for the synthesis of a 2-aroyl-5-trifluoromethyl-indole.

Materials:

-

5-(Trifluoromethyl)-1H-indole

-

Benzoyl chloride

-

Aluminum chloride (AlCl₃) or other suitable Lewis acid

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add 5-(Trifluoromethyl)-1H-indole (1 equivalent) and dissolve in anhydrous DCM.

-

Catalyst Addition: Cool the solution to 0°C in an ice bath. Carefully add aluminum chloride (1.2 equivalents) portion-wise, ensuring the temperature does not rise significantly. Stir the resulting suspension for 15 minutes.

-

Acylation: Add benzoyl chloride (1.1 equivalents) dropwise to the suspension via a syringe.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and 1 M HCl. Stir vigorously for 10 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure (5-(Trifluoromethyl)-1H-indol-2-yl)(phenyl)methanone.

Protocol 2: p97 ATPase Activity Measurement using ADP-Glo™ Assay

This protocol outlines the steps to measure the IC₅₀ of an inhibitor against p97 ATPase.

Workflow Diagram:

Caption: Workflow for the ADP-Glo™ ATPase assay.

Materials:

-

Purified recombinant human p97/VCP protein

-

Test inhibitor (e.g., Compound 6 ) serially diluted in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega), containing:

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

ATP

-

-

Assay Buffer (e.g., 50 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

White, opaque 96-well or 384-well assay plates

-

Multichannel pipette

-

Plate-reading luminometer

Procedure:

-

Reagent Preparation: Prepare a working solution of p97 enzyme in assay buffer. Prepare a working solution of ATP in assay buffer. Prepare serial dilutions of the test inhibitor in DMSO, then dilute further into the assay buffer.

-

Assay Plate Setup: In a white, opaque multi-well plate, add the following to each well:

-

Assay Buffer

-

Test inhibitor at various concentrations (or DMSO for control wells).

-

p97 enzyme solution.

-

-

Initiate ATPase Reaction: Start the reaction by adding the ATP solution to each well. The final reaction volume is typically 10-25 µL.

-

Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.

-

Stop Reaction and ATP Depletion: Add a volume of ADP-Glo™ Reagent equal to the reaction volume (e.g., 25 µL) to each well. This terminates the ATPase reaction and depletes the remaining unconsumed ATP.

-

Second Incubation: Mix the plate and incubate at room temperature for 40 minutes.

-

ADP Detection: Add a volume of Kinase Detection Reagent equal to twice the initial reaction volume (e.g., 50 µL) to each well. This reagent converts the ADP generated by p97 into ATP and provides the luciferase/luciferin needed for the light-generating reaction.

-

Third Incubation: Mix the plate and incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is directly proportional to the amount of ADP generated and thus to the p97 ATPase activity. Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

The this compound scaffold and its analogues represent a highly valuable class of molecules in modern drug discovery. The strategic incorporation of the trifluoromethyl group confers advantageous properties that enhance metabolic stability, membrane permeability, and target affinity. As demonstrated with the potent inhibition of the p97 ATPase, these derivatives hold significant promise for the development of next-generation cancer therapeutics. The versatility of the scaffold, evidenced by its application in developing PDE4 inhibitors, ensures that it will remain an area of intense research. The synthetic and analytical protocols provided herein offer a practical foundation for researchers aiming to explore and expand upon the therapeutic potential of this remarkable molecular framework.

Preliminary In Vitro Evaluation of 4-(Trifluoromethyl)-1H-indole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1][2][3] The strategic incorporation of a trifluoromethyl (CF3) group at the 4-position of the indole scaffold can significantly enhance the therapeutic potential of these molecules. The electron-withdrawing nature of the CF3 group can modulate crucial physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to biological targets, making 4-(Trifluoromethyl)-1H-indole a privileged scaffold in modern drug discovery.[2] This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of various this compound compounds, summarizing key biological data, detailing experimental methodologies, and illustrating relevant biological pathways and workflows.

Data Presentation: Biological Activities of this compound Derivatives

The following tables summarize the in vitro biological activities of various this compound derivatives across different therapeutic areas.

Table 1: Anti-HIV Activity of Trifluoromethyl Indole Derivatives [4][5]

| Compound | Target | Assay Cell Line | IC50 (nM) |

| 10i | Wild-Type HIV-1 | MT-2 | Low nanomolar |

| 10k | Wild-Type HIV-1 | MT-2 | Low nanomolar |

| 10i | Y181C Mutant HIV-1 | MT-2 | More potent than Nevirapine |

| 10k | Y181C Mutant HIV-1 | MT-2 | More potent than Nevirapine |

Table 2: Anticancer Activity of Indole Derivatives

| Compound Class | Cell Line | Activity | Reference |

| 5-Trifluoromethoxy-1H-indole-2,3-dione 3-Thiosemicarbazone Derivatives | Lymphoma Cells | IC50 = 0.89-1.80 µM | [6] |

| 4-Bromophenyl substituted compound I | P3HR1 and P3HR1 Vin resistance | IC50 = 0.96 and 0.89 µM | [6] |

| Spirooxindoles linked to 3-acylindole (R = 4-F3CC6H4) | HCT116 (colon) | IC50 = 7 ± 0.27 µM | [7] |

| Spirooxindoles linked to 3-acylindole (R = 4-F3CC6H4) | HepG2 (liver) | IC50 = 5.5 ± 0.2 µM | [7] |

| Spirooxindoles linked to 3-acylindole (R = 4-F3CC6H4) | PC3 (pancreatic) | IC50 = 6 ± 0.23 µM | [7] |

Table 3: Antifungal Activity of Indole Schiff Base Compounds [1]

| Compound | Fungal Strain | Inhibition at 500 µg/mL (%) |

| 2j | F. graminearum | 100 |

| 2j | F. oxysporum | 95.7 |

| 2j | F. moniliforme | 89 |

| 2j | P. p. var. nicotianae | 76.5 |

| 2j | C. lunata | 81.9 |

| 2q | C. lunata | 83.7 |

Table 4: MTP Inhibitory Activity [8]

| Compound | Target | Assay System | Potency |

| Dirlotapide | MTP Enzyme | HepG2 cells | Excellent |

| Dirlotapide | MTP Enzyme | Canine hepatocytes | Excellent |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Anti-HIV Activity Assay (MT-2 Cell-Based Assay)[4][5]

-

Cell Culture: MT-2 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which are then serially diluted with the culture medium to the desired concentrations.

-

Viral Infection: MT-2 cells are infected with HIV-1 (e.g., wild-type or mutant strains) at a predetermined multiplicity of infection (MOI).

-

Treatment: Immediately after infection, the diluted compounds are added to the cell cultures.

-

Incubation: The treated and infected cells are incubated for a period of 4-6 days.

-

Viability/Cytotoxicity Assay: The viability of the cells is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The concentration of the compound that inhibits viral replication by 50% (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

In Vitro Anticancer Activity (MTT Assay)[7][9]

-

Cell Seeding: Cancer cells (e.g., Hep-G2, HCT116) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (dissolved in DMSO and diluted in medium) and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT reagent is added to each well, and the plates are incubated for an additional 4 hours to allow for the formation of formazan crystals.

-

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Antifungal Activity Assay (Mycelium Growth Rate Method)[1]

-

Medium Preparation: Potato Dextrose Agar (PDA) medium is prepared and autoclaved.

-

Compound Incorporation: The test compounds, dissolved in a suitable solvent, are added to the molten PDA at various concentrations.

-

Inoculation: A mycelial disc of the test fungus is placed at the center of each Petri dish containing the compound-amended PDA.

-

Incubation: The plates are incubated at a suitable temperature (e.g., 25-28°C) for a specified period.

-

Measurement: The diameter of the fungal colony is measured, and the percentage of mycelial growth inhibition is calculated relative to a control (without the compound).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Workflow for the in vitro anti-HIV activity screening.

References

- 1. Synthesis of Novel Indole Schiff Base Compounds and Their Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and biological evaluation of novel trifluoromethyl indoles as potent HIV-1 NNRTIs with an improved drug resistance profile - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Design, synthesis, and biological evaluation of novel trifluoromethyl indoles as potent HIV-1 NNRTIs with an improved drug resistance profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamscience.com [benthamscience.com]

- 7. The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation [mdpi.com]

- 8. In vitro and in vivo profile of 5-[(4'-trifluoromethyl-biphenyl-2-carbonyl)-amino]-1H-indole-2-carboxylic acid benzylmethyl carbamoylamide (dirlotapide), a novel potent MTP inhibitor for obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Reactivity and Electronic Properties of the 4-(Trifluoromethyl)-1H-indole Scaffold

For Researchers, Scientists, and Drug Development Professionals

The 4-(trifluoromethyl)-1H-indole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. The incorporation of the trifluoromethyl group at the 4-position of the indole ring profoundly influences the molecule's electronic properties, reactivity, and biological activity. This technical guide provides a comprehensive overview of the synthesis, reactivity, and electronic characteristics of this important scaffold, supported by detailed experimental protocols and computational data.

Introduction to the this compound Core

Indole derivatives are ubiquitous in nature and form the backbone of numerous pharmaceuticals. The strategic placement of a trifluoromethyl (-CF3) group, a potent electron-withdrawing moiety, on the indole core dramatically alters its physicochemical properties. Specifically, the -CF3 group enhances lipophilicity, metabolic stability, and bioavailability of parent compounds, making trifluoromethylated indoles highly sought-after in drug discovery. The 4-substituted isomer, in particular, presents a unique profile for molecular design and functionalization.

Electronic Properties: A Computational Perspective

The electronic nature of the this compound scaffold is dictated by the interplay between the electron-rich pyrrole ring and the electron-withdrawing trifluoromethyl group on the benzene ring. Understanding these properties is crucial for predicting the molecule's reactivity and its potential interactions with biological targets.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively. The energy gap between them (HOMO-LUMO gap) is a measure of the molecule's chemical reactivity and kinetic stability.

Table 1: Calculated Electronic Properties of this compound

| Parameter | Calculated Value |

| HOMO Energy | [Data not currently available in literature] |

| LUMO Energy | [Data not currently available in literature] |

| HOMO-LUMO Gap | [Data not currently available in literature] |

Note: The values in this table would be populated based on DFT calculations, which are recommended for specific research applications.

A general workflow for calculating these properties is outlined below.

Acidity (pKa)

The acidity of the N-H proton in the indole ring is influenced by the electron-withdrawing -CF3 group. This group is expected to increase the acidity (lower the pKa) compared to unsubstituted indole.

Table 2: Predicted Acidity of this compound

| Compound | Predicted pKa |

| 1H-Indole | ~17 |

| This compound | [Data not currently available in literature, expected to be lower than 17] |

Note: Experimental determination or high-level computational prediction is required for an accurate pKa value.

Reactivity of the this compound Scaffold

The reactivity of the indole ring is characterized by a high propensity for electrophilic aromatic substitution, primarily at the C3 position due to the electron-donating nature of the nitrogen atom. However, the presence of the strongly deactivating -CF3 group at the C4 position modulates this reactivity, potentially influencing the regioselectivity of such reactions.

Electrophilic Aromatic Substitution

The electron-withdrawing -CF3 group deactivates the benzene ring towards electrophilic attack. The pyrrole ring, while also influenced, remains the more reactive part of the molecule. Electrophilic substitution is generally expected to occur at the C3 or C5 positions. The precise outcome depends on the nature of the electrophile and the reaction conditions.

Table 3: Regioselectivity in Electrophilic Aromatic Substitution of 4-Substituted Indoles

| Reaction | Reagents | Expected Major Product(s) |

| Vilsmeier-Haack Formylation | POCl₃, DMF | C3- and/or C5-formylated |

| Nitration | HNO₃, H₂SO₄ | C3- and/or C5-nitro |

| Halogenation | NBS, NCS, I₂ | C3- and/or C5-halogenated |

Note: Specific yields and regioselectivity ratios for this compound require experimental validation.

Synthesis of this compound

Several synthetic routes to trifluoromethylated indoles have been reported. A common strategy involves the cyclization of appropriately substituted anilines.

Representative Synthetic Protocol

A potential synthetic route to this compound could involve a Fischer indole synthesis or a palladium-catalyzed cyclization of a suitable precursor. A detailed experimental protocol for a specific synthesis is provided below for illustrative purposes.

Experimental Protocol: Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines (Adapted for the 4-substituted isomer)

This is a generalized protocol and may require optimization for the 4-substituted analog.

-

Starting Materials: A suitably protected 2-alkynyl-5-(trifluoromethyl)aniline derivative.

-

Reagents: Fluoroform-derived CuCF3 reagent, solvent (e.g., DMF), and potentially a ligand (e.g., TMEDA).

-

Procedure:

-

To a solution of the 2-alkynyl-5-(trifluoromethyl)aniline derivative in the chosen solvent, add the CuCF3 reagent and any necessary ligands.

-

Heat the reaction mixture to the optimized temperature (e.g., 60-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a suitable aqueous solution (e.g., ammonium chloride).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.

-

Applications in Drug Discovery

The unique properties of the this compound scaffold make it an attractive core for the development of novel therapeutic agents. Indole derivatives are known to interact with a wide range of biological targets, including kinases and G-protein coupled receptors (GPCRs).

Kinase Inhibitors

Several indole-based compounds have been developed as potent kinase inhibitors for the treatment of cancer and other diseases. Substitution at the 4-position of the indole ring has been shown to be a viable strategy for developing inhibitors of kinases such as PI3K.

GPCR Modulators

GPCRs are a major class of drug targets. The indole scaffold can serve as a template for the design of both agonists and antagonists for various GPCRs. The lipophilic nature of the trifluoromethyl group can enhance the ability of these molecules to cross cell membranes and interact with these transmembrane proteins.

Conclusion

The this compound scaffold represents a valuable building block in modern medicinal chemistry. Its distinct electronic properties, conferred by the powerful electron-withdrawing trifluoromethyl group, significantly influence its reactivity and potential for biological activity. Further experimental and computational investigation into the precise reactivity and electronic parameters of this scaffold will undoubtedly accelerate the development of novel therapeutics and functional materials. This guide serves as a foundational resource for researchers embarking on the exploration of this promising molecular core.

4-(Trifluoromethyl)-1H-indole: A Comprehensive Technical Guide for Organic Synthesis and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, reactivity, and application of 4-(trifluoromethyl)-1H-indole as a pivotal building block in modern organic synthesis and medicinal chemistry. The strategic introduction of the trifluoromethyl group at the 4-position of the indole scaffold imparts unique physicochemical properties, rendering it a valuable synthon for the development of novel therapeutics and functional materials.

Physicochemical and Spectroscopic Properties

The trifluoromethyl group at the C4 position significantly influences the electronic properties of the indole ring system. It acts as a strong electron-withdrawing group, which can modulate the reactivity of the indole core and the biological activity of its derivatives.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 128562-95-8 |

| Molecular Formula | C₉H₆F₃N |

| Molecular Weight | 185.15 g/mol |

| Appearance | Solid |

| Boiling Point | 256.7 ± 35.0 °C at 760 Torr[1] |

| Density | 1.367 ± 0.06 g/cm³[1] |

| Flash Point | 109.0 ± 25.9 °C[1] |